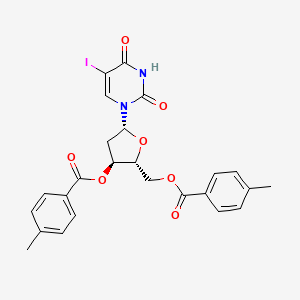
2'-Deoxy-5-iodouridine 3',5'-di-p-toluate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Deoxy-5-iodouridine 3’,5’-di-p-toluate is a derivative of 2’-Deoxy-5-iodouridine, a nucleoside analog known for its antiviral properties. This compound is often used as an intermediate in the synthesis of other nucleoside analogs and has applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5-iodouridine 3’,5’-di-p-toluate typically involves the protection of the hydroxyl groups at the 3’ and 5’ positions of 2’-Deoxy-5-iodouridine with p-toluoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of 2’-Deoxy-5-iodouridine 3’,5’-di-p-toluate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety and efficiency of the process .
化学反応の分析
Types of Reactions
2’-Deoxy-5-iodouridine 3’,5’-di-p-toluate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5’ position can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester bonds at the 3’ and 5’ positions can be hydrolyzed under acidic or basic conditions to yield 2’-Deoxy-5-iodouridine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and phosphines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted nucleosides.
Hydrolysis: The major product is 2’-Deoxy-5-iodouridine.
科学的研究の応用
2’-Deoxy-5-iodouridine 3’,5’-di-p-toluate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other nucleoside analogs.
Biology: Employed in studies involving DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and diagnostic reagents.
作用機序
The mechanism of action of 2’-Deoxy-5-iodouridine 3’,5’-di-p-toluate involves its incorporation into DNA during replication. The presence of the iodine atom disrupts the normal base pairing, leading to the inhibition of viral DNA synthesis. This compound acts as a chain terminator, preventing the elongation of the DNA strand and thereby inhibiting viral replication .
類似化合物との比較
Similar Compounds
2’-Deoxy-5-iodouridine: A nucleoside analog with similar antiviral properties.
2’,3’-Dideoxy-5-iodouridine: Used in gene sequencing and antiviral research.
5-Iodo-2’-deoxyuridine: Known for its antiviral activity against herpes simplex virus.
Uniqueness
2’-Deoxy-5-iodouridine 3’,5’-di-p-toluate is unique due to its dual protection at the 3’ and 5’ positions, which enhances its stability and allows for selective deprotection and further functionalization. This makes it a valuable intermediate in the synthesis of more complex nucleoside analogs.
特性
分子式 |
C25H23IN2O7 |
|---|---|
分子量 |
590.4 g/mol |
IUPAC名 |
[(2R,3S,5R)-5-(5-iodo-2,4-dioxopyrimidin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C25H23IN2O7/c1-14-3-7-16(8-4-14)23(30)33-13-20-19(35-24(31)17-9-5-15(2)6-10-17)11-21(34-20)28-12-18(26)22(29)27-25(28)32/h3-10,12,19-21H,11,13H2,1-2H3,(H,27,29,32)/t19-,20+,21+/m0/s1 |
InChIキー |
OENJVMKAWHZWNP-PWRODBHTSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)I)OC(=O)C4=CC=C(C=C4)C |
正規SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)I)OC(=O)C4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-(1-ethoxy-7-(methylsulfonamido)-1-oxido-1,4-dihydrobenzo[C][1,5,2]diazaphosphinin-3-YL)acetate](/img/structure/B13096757.png)
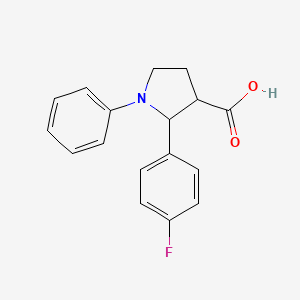
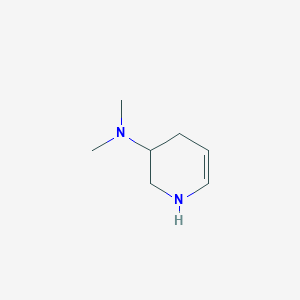
![4-Ethyl-7-methyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13096781.png)
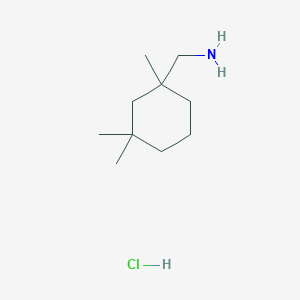
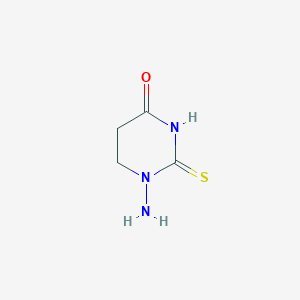
![2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13096796.png)
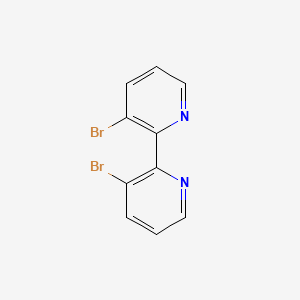

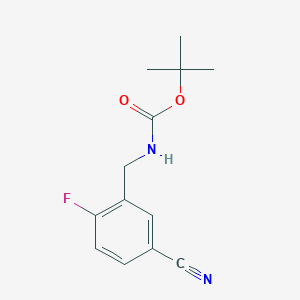

![3,4-Diphenyl[1,2,4]triazolo[5,1-c][1,2,4]triazin-7-amine](/img/structure/B13096813.png)
![7-Methoxy-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine](/img/structure/B13096820.png)
